molecular formula C12H17NO4 B2735388 Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate CAS No. 2126159-71-3

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate

Cat. No.: B2735388
CAS No.: 2126159-71-3
M. Wt: 239.271
InChI Key: HQANMNYSAGIYGF-UHFFFAOYSA-N
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Description

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate is a substituted phenylpropanoate ester featuring a 3-amino group and a methoxymethoxy (MOM) protecting group on the aromatic ring. Its molecular formula is C₁₂H₁₅NO₄ (exact mass: 237.10 g/mol; molecular weight: 237.25 g/mol). The MOM group enhances stability during synthetic procedures, while the amino group provides a reactive site for further functionalization, such as coupling reactions or derivatization for pharmaceutical applications .

This compound is typically synthesized via multistep protocols involving MOM protection of phenolic hydroxyl groups and subsequent esterification. For example, in the synthesis of structurally related compounds, yields exceeding 85% are achieved using column chromatography for purification .

Properties

IUPAC Name

methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-8-17-11-5-3-9(7-10(11)13)4-6-12(14)16-2/h3,5,7H,4,6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQANMNYSAGIYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)CCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate typically involves the esterification of 3-(3-amino-4-(methoxymethoxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate has been studied for several biological activities, including:

  • GABA Transporter Inhibition : The compound has been evaluated as an inhibitor of GABA (gamma-aminobutyric acid) transporters, which play a crucial role in regulating neurotransmitter levels in the central nervous system. Inhibition of these transporters can lead to increased GABA levels, potentially providing therapeutic effects for conditions like anxiety and epilepsy .
  • Antinociceptive Properties : Research indicates that this compound exhibits antinociceptive effects in rodent models of neuropathic pain. This suggests its potential application in pain management therapies .
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating a potential role in treating neurodegenerative diseases .

Case Study 1: GABA Transporter Inhibition

In a study published in 2021, researchers designed and synthesized several functionalized amino acids, including derivatives similar to this compound. They assessed their inhibitory effects on GABA uptake across different mouse GAT subtypes. Results indicated that certain derivatives exhibited significant inhibitory potency, suggesting potential applications in treating neurological disorders associated with GABA dysregulation .

Case Study 2: Antinociceptive Activity

Another study focused on evaluating the antinociceptive properties of compounds structurally related to this compound using rodent models of neuropathic pain. The findings demonstrated that these compounds could significantly reduce pain responses without inducing motor deficits, highlighting their therapeutic potential in pain management .

Summary of Biological Activities

Activity TypeDescription
GABA Transporter InhibitionPotential treatment for anxiety and epilepsy by increasing GABA levels
Antinociceptive PropertiesSignificant pain relief in neuropathic pain models
Neuroprotective EffectsProtection against neuronal apoptosis; potential in neurodegenerative diseases

Mechanism of Action

The mechanism of action of Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and produce various biological effects.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Reactivity: The MOM group in the target compound enhances synthetic versatility by protecting reactive hydroxyl groups during multistep reactions, unlike the free phenolic hydroxyl in Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, which requires careful handling to avoid oxidation . The 3-amino group in the target compound enables nucleophilic reactions (e.g., amidation), whereas the 3-iodo substituent in its iodo analog facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties: Lipophilicity: The MOM group increases lipophilicity compared to the hydroxyl-containing analog (logP ~1.8 vs. ~1.2), improving membrane permeability . Acidity: The phenolic hydroxyl in Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (pKa ~10) is more acidic than the MOM-protected derivative, influencing solubility in basic aqueous solutions .

Pharmacological Relevance: The glucosyloxy substituent in 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid confers enhanced water solubility and bioactivity, such as glutathione S-transferase (GST) inhibition, which is absent in the MOM-protected target compound .

Biological Activity

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate, identified by its CAS number 2126159-71-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group and an amino group attached to a phenyl ring, contributing to its unique chemical behavior. Its structure can be represented as follows:

Methyl 3 3 amino 4 methoxymethoxy phenyl propanoate\text{Methyl 3 3 amino 4 methoxymethoxy phenyl propanoate}

Biological Activity Overview

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including:

Cell LineType of CancerIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A375Melanoma8.0
HCT116Colorectal Carcinoma15.0

In vitro assays demonstrated that the compound significantly inhibits cell proliferation, leading to apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In studies against various bacterial strains, it displayed effective inhibition, particularly against:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa16

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : The compound elevates ROS levels in treated cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to controls. The treatment group exhibited a tumor growth inhibition rate of approximately 60% over four weeks.

Case Study 2: Safety Profile Assessment

Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in liver and kidney function tests during preclinical trials, indicating its potential for safe use in clinical settings .

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